3-((二甲氨基)甲基)苯硼酸

描述

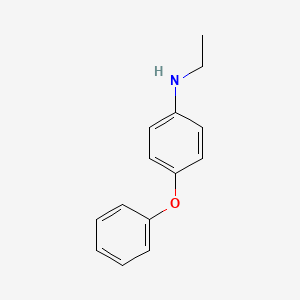

3-((Dimethylamino)methyl)phenylboronic acid is a chemical compound that features a boronic acid group attached to a phenyl ring which is further substituted with a dimethylaminomethyl group. This structure is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reduction of dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron with sodium leads to the formation of 1,5-bis(dimethylamino)dibenzo[b,f]-1,5-diborocane, although an internal donor stabilization of a presumptive boron-boron double bond was not achieved . Additionally, compounds with the dimethylaminomethyl group have been prepared from corresponding acetoacetic esters and used as reagents for the synthesis of various heterocyclic systems . These methods could potentially be adapted for the synthesis of 3-((dimethylamino)methyl)phenylboronic acid.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-((dimethylamino)methyl)phenylboronic acid has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides have been synthesized and their solubility behavior in various solvents has been studied. NMR spectroscopy revealed a trigonal bipyramidal structure with nitrogen atoms occupying axial sites . Such studies provide insights into the molecular geometry and electronic structure that could be relevant for understanding the behavior of 3-((dimethylamino)methyl)phenylboronic acid.

Chemical Reactions Analysis

The chemical reactivity of the dimethylaminomethyl group in boronic acid derivatives can be inferred from studies on similar compounds. For example, 3-Dimethylamino-3-phenylpropanol was prepared through a Knoevenagel reaction followed by reduction and an Eschweiler-Clark reaction, showcasing the reactivity of the dimethylamino group in a multi-step synthetic process . These reactions highlight the potential transformations that the dimethylaminomethyl group could undergo in the context of 3-((dimethylamino)methyl)phenylboronic acid.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of 3-((dimethylamino)methyl)phenylboronic acid are not provided, the properties of related compounds can offer some insights. The solubility of organotin compounds with dimethylaminomethyl groups in polar and apolar solvents has been documented , and such information could be relevant when considering the solubility and handling of 3-((dimethylamino)methyl)phenylboronic acid. The overall yield and reaction conditions reported for the synthesis of related compounds also provide valuable information for the optimization of synthetic routes .

科学研究应用

1. Enrichment of cis-diol Containing Molecules

- Summary of Application: This compound is used in the synthesis of highly selective phenylboronic acid-functionalized organic polymers for the enrichment of cis-diol containing molecules . These materials are gaining attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .

- Methods of Application: The polymers are synthesized in DMSO by a one-pot polymerization approach . The physical features of all the polymers are characterized in detail .

- Results or Outcomes: The synthesized particles showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .

2. Protodeboronation of Pinacol Boronic Esters

- Summary of Application: This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Methods of Application: The protodeboronation of 1°, 2° and 3° alkyl boronic esters is achieved using a radical approach . This is paired with a Matteson–CH2–homologation .

- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

3. Suzuki–Miyaura Coupling

- Summary of Application: This compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Methods of Application: The reaction involves the oxidative addition of palladium to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results or Outcomes: The formation of biphenyl was found to occur 1.3–2 times more rapidly under the conditions where neutral boronic acid was added to the pre-mixed solution of catalyst and base .

4. Synthesis of Protein Effectors

- Summary of Application: This compound is involved in the synthesis of different protein effectors . These include modulators of survival motor neuron protein, glucokinase activators, and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .

- Methods of Application: The specific methods of application are not detailed in the sources, but typically involve standard biochemical synthesis techniques .

- Results or Outcomes: The outcomes of these syntheses are the production of specific protein effectors, which have potential applications in various areas of biochemistry and medicine .

5. Synthesis of Aryl Ethers

- Summary of Application: This compound is used in the synthesis of aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors . These inhibitors have potential applications in the treatment of anthrax .

- Methods of Application: The specific methods of application are not detailed in the sources, but typically involve standard organic synthesis techniques .

- Results or Outcomes: The outcomes of these syntheses are the production of specific aryl ethers, which have potential applications in various areas of medicine .

6. Synthesis of Glucokinase Activators

- Summary of Application: This compound is involved in the synthesis of glucokinase activators . These activators have potential applications in the treatment of type 2 diabetes .

- Methods of Application: The specific methods of application are not detailed in the sources, but typically involve standard biochemical synthesis techniques .

- Results or Outcomes: The outcomes of these syntheses are the production of specific glucokinase activators, which have potential applications in various areas of biochemistry and medicine .

安全和危害

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

[3-[(dimethylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYQEYPITRRCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609343 | |

| Record name | {3-[(Dimethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Dimethylamino)methyl)phenylboronic acid | |

CAS RN |

819849-22-4 | |

| Record name | B-[3-[(Dimethylamino)methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=819849-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Dimethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N, N-Dimethylaminomethyl) phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)

![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)

![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)